6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Scientific Research Applications
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The bromomethyl group can act as a reactive site for further functionalization, enabling the compound to form covalent bonds with target proteins or other biomolecules .
Comparison with Similar Compounds
6-(Bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
3-(Bromomethyl)-5-(trifluoromethyl)pyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-(Trifluoromethyl)pyridine: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)pyridine: Another positional isomer with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications .
Properties
Molecular Formula |
C8H7BrF3N |
---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
6-(bromomethyl)-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c1-5-7(8(10,11)12)3-2-6(4-9)13-5/h2-3H,4H2,1H3 |
InChI Key |
VUBCWXODBKASEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CBr)C(F)(F)F |
Origin of Product |
United States |
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